Paliperidone Paliperidone 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a member of the class of pyridopyrimidines that is 9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It is a member of 1,2-benzoxazoles, a heteroarylpiperidine, an organofluorine compound, a pyridopyrimidine and a secondary alcohol.
Paliperidone is the primary active metabolite of risperidone. The mechanism of action is unknown but it is likely to act via a similar pathway to risperidone. It has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of the other effects of the drug. Paliperidone was approved by the FDA for treatment of schizophrenia on December 20, 2006. It is available as an extended-release tablet, a once-monthly intramuscular injection, an every-three-month intramuscular injection, and a twice-yearly gluteal injection.
Paliperidone is an Atypical Antipsychotic.
Paliperidone is a second generation (atypical) antipsychotic agent that is available in both oral and long acting parenteral forms and is used in the treatment of schizophrenia and schizoaffective disorder. Paliperidone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
A benzisoxazole derivative and active metabolite of RISPERIDONE that functions as a DOPAMINE D2 RECEPTOR ANTAGONIST and SEROTONIN 5-HT2 RECEPTOR ANTAGONIST. It is an ANTIPSYCHOTIC AGENT used in the treatment of SCHIZOPHRENIA.
See also: Paliperidone Palmitate (has salt form).
Brand Name: Vulcanchem
CAS No.: 144598-75-4
VCID: VC20748798
InChI: InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
SMILES: CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Molecular Formula: C23H27FN4O3
Molecular Weight: 426.5 g/mol

Paliperidone

CAS No.: 144598-75-4

Cat. No.: VC20748798

Molecular Formula: C23H27FN4O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Paliperidone - 144598-75-4

Specification

CAS No. 144598-75-4
Molecular Formula C23H27FN4O3
Molecular Weight 426.5 g/mol
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
Standard InChI Key PMXMIIMHBWHSKN-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Canonical SMILES CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Appearance Assay:≥98%A crystalline solid
Colorform Crystals from 2-propanol
Melting Point 179.8 °C

Introduction

Chemical Identity and Pharmacological Classification

Paliperidone (9-hydroxyrisperidone) is chemically designated as C23H27FN4O3 with the CAS number 144598-75-4 . It belongs to the benzisoxazole class of compounds and functions as an atypical antipsychotic agent. As the primary active metabolite of risperidone, paliperidone maintains structural similarity to its parent compound but exhibits distinct pharmacokinetic properties that confer certain clinical advantages .

Mechanism of Action

While the precise mechanism of action remains incompletely characterized, paliperidone is believed to exert its therapeutic effects through antagonism of multiple neurotransmitter receptors. The compound demonstrates high affinity binding to dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors, a pharmacological profile shared with other atypical antipsychotics . Additionally, paliperidone functions as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which likely contributes to its side effect profile including sedation and orthostatic hypotension . The balanced antagonism of dopamine and serotonin receptors is believed to underlie its efficacy in managing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal effects compared to conventional antipsychotics.

Available Formulations

Paliperidone has been developed in multiple formulations to accommodate various clinical needs and adherence challenges. These formulations include:

  • Extended-release oral tablets

  • Once-monthly intramuscular injection (paliperidone palmitate)

  • Three-month intramuscular injection (paliperidone palmitate)

  • Twice-yearly gluteal injection

The long-acting injectable formulations represent a significant advancement in addressing medication adherence issues commonly encountered in schizophrenia management.

Therapeutic Applications

FDA-Approved Indications

Paliperidone received FDA approval for the treatment of schizophrenia on December 20, 2006 . The compound is indicated for:

  • Treatment of schizophrenia in adults and adolescents

  • Treatment of schizoaffective disorder in adults, typically used in combination with antidepressants or mood stabilizers

The various formulations offer flexibility in treatment approaches, with oral formulations typically used for initial stabilization and long-acting injections employed for maintenance therapy in patients with adherence concerns.

Dosing Considerations

Dosing regimens vary by formulation. For the long-acting injectable formulations:

  • Once-monthly paliperidone palmitate is administered as gluteal injections on days 1 and 8, then every 4 weeks thereafter

  • Three-month formulation (PP3M) is administered after patients have been adequately treated with the once-monthly injection

Dose selection is typically individualized based on clinical response and tolerability, with available evidence supporting the efficacy of various fixed doses.

Clinical Evidence: Efficacy Studies

Comparative Efficacy Against Oral Antipsychotics

The Paliperidone Palmitate Research in Demonstrating Effectiveness (PRIDE) study represents one of the most comprehensive evaluations of paliperidone palmitate compared to oral antipsychotics. This 15-month, randomized, multicenter study enrolled adults with schizophrenia and a history of incarceration, a population with typically high rates of medication non-adherence .

The PRIDE study demonstrated that once-monthly paliperidone palmitate was significantly superior to daily oral antipsychotics in delaying time to treatment failure. Key findings included:

  • Hazard ratio for treatment failure: 1.43 (95% CI: 1.09-1.88; p=0.011)

  • Treatment failure rates over 15 months: 39.8% for paliperidone palmitate versus 53.7% for oral antipsychotics

  • Reduced rates of arrest/incarceration: 21.2% for paliperidone palmitate versus 29.4% for oral antipsychotics

  • Lower psychiatric hospitalization rates: 8.0% for paliperidone palmitate versus 11.9% for oral antipsychotics

These findings underscore the effectiveness of long-acting injectable paliperidone in real-world settings where medication adherence poses significant challenges.

Once-Monthly Paliperidone Palmitate

A 13-week, multicenter, randomized, double-blind, parallel-group study evaluated fixed doses (25, 50, and 100 milligram equivalent) of paliperidone palmitate against placebo. All dose groups demonstrated significant improvement versus placebo in:

  • Positive and Negative Syndrome Scale (PANSS) total scores (primary efficacy measure)

  • Clinical Global Impression Severity scores

  • PANSS negative and positive symptom Marder factor scores

Three-Month Formulation (PP3M)

Studies comparing the 3-month formulation of paliperidone palmitate (PP3M) with other treatments have demonstrated:

  • Superior relapse prevention compared to oral paliperidone

  • Reduced hospitalizations for psychiatric and social reasons compared to placebo

The extended dosing interval of PP3M offers potential advantages for patients with chronic adherence issues or limited access to healthcare facilities.

Efficacy in Treatment-Resistant Populations

Research has evaluated paliperidone palmitate in patients who remained symptomatic despite oral risperidone therapy. In a double-blind randomized controlled trial, monthly paliperidone palmitate injections significantly improved PANSS scores, global illness ratings, and functional outcomes compared to placebo in this challenging population .

Adverse EventFrequency with Paliperidone Palmitate
Injection site pain18.6%
Insomnia16.8%
Weight increase11.9%
Akathisia11.1%
Anxiety10.6%

These findings are derived from the PRIDE study data and appear consistent across other clinical evaluations .

Extrapyramidal Symptoms

Compared to first-generation antipsychotics, paliperidone demonstrates a more favorable profile regarding extrapyramidal symptoms. In controlled trials, parkinsonism was reported at similar rates for paliperidone palmitate (5-6% across doses) and placebo (5%) . Formal assessment using standardized rating scales including the Barnes Akathisia Rating Scale (BARS), Simpson-Angus Scale (SAS), and Abnormal Involuntary Movement Scale (AIMS) revealed no clinically relevant differences between paliperidone palmitate groups and placebo .

Metabolic Effects

Weight gain has been observed with paliperidone treatment, with evidence suggesting a dose-related relationship. In one study, patients receiving paliperidone palmitate experienced a mean weight gain of 1.9 kg, while the placebo group showed no significant weight change . Body mass index similarly showed relatively small dose-related increases during paliperidone palmitate treatment .

Injection Site Reactions

For the injectable formulations, injection site reactions constitute an important aspect of tolerability. Clinical evaluations have found that:

  • Investigator-evaluated injection-site pain, swelling, redness, and induration were similar across treatment groups and placebo

  • Patient-evaluated injection site pain (using visual analog scales) was generally mild and diminished with repeated administrations

Comparative Studies

Comparison with First-Generation Antipsychotics

Studies comparing once-monthly injectable paliperidone palmitate with first-generation long-acting injectable antipsychotics have demonstrated:

  • Comparable efficacy in reducing disease severity and re-hospitalizations

  • Significantly fewer extrapyramidal symptoms, indicating a superior safety profile

These findings align with the general pharmacological advantages of atypical antipsychotics over conventional agents.

Comparison with Other Atypical Antipsychotics

Limited head-to-head comparisons exist between paliperidone and other atypical antipsychotics. One study comparing aripiprazole once-monthly 400 mg with paliperidone palmitate once-monthly assessed outcomes using the Heinrichs-Carpenter Quality-of-Life Scale (QLS). Over 28 weeks, patients receiving aripiprazole demonstrated more significant improvements in QLS metrics compared to those receiving paliperidone palmitate .

Comparative Efficacy of Different Paliperidone Formulations

Among the various paliperidone formulations, comparative studies have suggested that the 3-month formulation (PP3M) may be superior to the 1-month formulation in preventing relapse in schizophrenic patients . This finding holds significant implications for long-term maintenance treatment strategies.

Special Populations and Considerations

Patients with History of Incarceration

The PRIDE study specifically targeted individuals with a history of incarceration, a population with unique challenges regarding treatment adherence and access. Results demonstrated superior outcomes with paliperidone palmitate compared to oral antipsychotics in this vulnerable population, including reduced rates of reincarceration and hospitalization .

Treatment-Resistant Patients

For patients with persistent symptoms despite treatment with oral antipsychotics, paliperidone palmitate has demonstrated efficacy in improving clinical outcomes. This suggests potential utility in patients with partial response to oral medications, whether due to adherence issues or true pharmacological resistance .

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